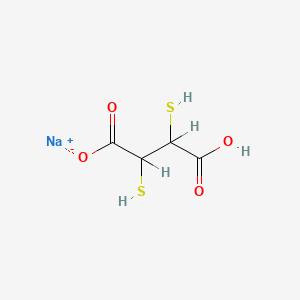

Sodium dimercaptosuccinate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;4-hydroxy-4-oxo-2,3-bis(sulfanyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S2.Na/c5-3(6)1(9)2(10)4(7)8;/h1-2,9-10H,(H,5,6)(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWRXLLYMXFJDY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])S)(C(=O)O)S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992458 | |

| Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71799-86-5 | |

| Record name | Succinic acid, 2,3-dimercapto-, sodium salt, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Thermodynamic Stability Constants of Sodium Dimercaptosuccinate Metal Complexes

Abstract

Meso-2,3-dimercaptosuccinic acid (DMSA), utilized as its sodium salt, stands as a cornerstone chelating agent in clinical toxicology for the treatment of heavy metal poisoning.[1] Its efficacy is fundamentally governed by the principles of coordination chemistry, specifically the thermodynamic stability of the complexes it forms with various metal ions. A high thermodynamic stability constant signifies a strong and favorable interaction, crucial for sequestering toxic metals from biological systems. This guide provides an in-depth exploration of the thermodynamic stability constants of DMSA-metal complexes, tailored for researchers, scientists, and drug development professionals. It covers the theoretical underpinnings of stability constants, details the rigorous experimental methodologies required for their determination, presents a consolidated view of known stability data, and discusses the clinical implications of these fundamental chemical parameters.

Introduction: The Clinical Significance of DMSA

Meso-2,3-dimercaptosuccinic acid (DMSA) is a water-soluble, orally administered dithiol compound that has been effectively used for decades in chelation therapy.[2] Its primary clinical application is as an antidote for poisoning by heavy metals such as lead, mercury, and arsenic. The therapeutic action of DMSA is rooted in its molecular structure, which features two carboxylic acid groups and two vicinal sulfhydryl groups. These functional groups act as potent ligands, capable of forming stable, five-membered chelate rings with metal ions.[2] The resulting metal-DMSA complex is water-soluble and readily excreted by the kidneys, thus facilitating the removal of toxic metals from the body.

Understanding the quantitative strength of the interaction between DMSA and various metal ions is paramount for predicting its therapeutic efficacy and potential side effects. This strength is defined by the thermodynamic stability constant , a key parameter that dictates the spontaneity and completeness of the chelation reaction. A chelator's utility is defined by its ability to form highly stable complexes with toxic metals while having a lower affinity for essential endogenous metals like zinc and copper, thereby minimizing their depletion.

The Foundation: Understanding Thermodynamic Stability Constants

In coordination chemistry, a stability constant (also known as a formation constant) is the equilibrium constant for the formation of a complex from its constituent metal ion and ligands in solution.[3] A larger stability constant indicates a higher concentration of the complex at equilibrium and thus a stronger metal-ligand interaction.

For a generic reaction between a metal ion (M) and a ligand (L), the formation of the complex (ML) can be described in steps:

-

Stepwise Stability Constants (K):

-

M + L ⇌ ML;

-

ML + L ⇌ ML₂;

-

...

-

MLn-1 + L ⇌ MLn;

-

-

Overall Stability Constants (β):

-

M + nL ⇌ MLn;

-

The overall stability constant is the product of the individual stepwise constants (βn = K₁ × K₂ × ... × Kₙ).[3] These constants are typically expressed in their logarithmic form (log K or log β).

The thermodynamic significance of the stability constant is revealed by its relationship to the standard Gibbs free energy change (ΔG°) of the complexation reaction:

ΔG° = -2.303 RT log β

Where R is the gas constant and T is the absolute temperature. A large, positive log β value corresponds to a large, negative ΔG°, indicating that the complex formation is a thermodynamically spontaneous and favorable process.[3]

Core Methodology: The Potentiometric Determination of Stability Constants

Potentiometric titration is the gold standard for accurately determining stability constants in aqueous solutions.[4][5] Its precision and ability to handle complex multi-equilibrium systems make it the preferred method in coordination chemistry.

Principle and Causality

The method involves monitoring the hydrogen ion concentration (pH) of a solution containing the ligand (DMSA) and the metal ion of interest as it is titrated with a standard solution of a strong base (e.g., NaOH). The underlying principle is a competition for the ligand between protons (H⁺) and the metal ion (Mⁿ⁺).

DMSA is a tetraprotic acid (H₄L), with two carboxylic protons and two sulfhydryl protons. Before a metal ion can bind, these protons must be dissociated. The formation of a metal-DMSA complex can be represented as:

Mⁿ⁺ + H₂L²⁻ ⇌ ML(n-2) + 2H⁺

As the strong base is added, it neutralizes the protons released during both the dissociation of DMSA and the formation of the metal complex. The resulting titration curve (pH vs. volume of base added) has a unique shape that is a composite of all simultaneous equilibria occurring in the solution. By using sophisticated computer programs, this curve can be deconstructed to calculate the acidity constants (pKa values) of the ligand and the stability constants of the various metal-ligand species formed.[6]

Why this works: The choice of potentiometry is causal. The formation of the metal complex directly perturbs the proton-ligand equilibrium. The extent of this perturbation, reflected in the shape of the pH titration curve, is quantitatively related to the stability of the metal complex. Therefore, by precisely measuring the effect (pH change), we can accurately determine the cause (the stability constant).

A Self-Validating Protocol

A robust experimental design is crucial for obtaining reliable data. The following protocol incorporates self-validating steps to ensure accuracy and trustworthiness.

Step 1: Reagent and System Preparation

-

High-Purity Reagents: Use analytical grade meso-2,3-dimercaptosuccinic acid, a high-purity metal salt (perchlorates or nitrates are preferred as they are non-complexing), and carbonate-free NaOH and HClO₄ or HNO₃ solutions.

-

Ionic Strength: Maintain a constant ionic strength throughout the experiment (e.g., 0.1 M NaNO₃) to keep activity coefficients constant.[6]

-

Inert Atmosphere: Conduct all titrations under a blanket of purified nitrogen or argon gas. This is a critical step to prevent the oxidation of the sensitive sulfhydryl groups on DMSA and to exclude atmospheric CO₂, which would interfere with the titration of the base.

Step 2: Electrode Calibration

-

Nernstian Response: Calibrate the glass pH electrode system by titrating a known concentration of strong acid with a known concentration of strong base.

-

Data Analysis: Analyze the resulting data to determine the standard electrode potential (E°) and the Nernstian slope. This ensures the electrode is responding accurately to changes in hydrogen ion concentration, not just activity. This calibration should be performed before and after each set of experimental titrations.

Step 3: Ligand Protonation Titration

-

Titrate DMSA: Perform a titration of a DMSA solution (in the same ionic medium) with the standardized strong base.

-

Calculate pKa Values: Analyze this titration data to determine the four protonation constants (or pKa values) of DMSA. These values are essential inputs for the subsequent metal-ligand system analysis. The pKa values for meso-DMSA are approximately pK₁=2.71, pK₂=3.43 (carboxylic groups), pK₃=9.65, and pK₄=12.05 (sulfhydryl groups).[7]

Step 4: Metal-Ligand Titration

-

Prepare Mixtures: Prepare solutions containing known concentrations of DMSA, the metal ion, and strong acid. Typically, several metal-to-ligand ratios (e.g., 1:1, 1:2, 1:5) are titrated.

-

Execute Titration: Titrate these mixtures with the standardized strong base, recording the pH (or mV) and volume of titrant added at each step.

Step 5: Computational Data Analysis

-

Software: Use specialized non-linear least-squares computer programs such as HYPERQUAD or PSEQUAD.

-

Refinement: Input the data from all titrations (calibration, ligand-only, and multiple metal-ligand ratios) into the software. The program refines a chemical model by adjusting the stability constants (log β) of proposed species (e.g., ML, MHL, ML₂, etc.) until the best possible fit between the calculated and experimental titration curves is achieved.

-

Validation: The "goodness of fit" is assessed by statistical parameters like the sum of squared residuals and the standard deviation. A good fit across multiple titrations with different concentration ratios validates the proposed model and the calculated stability constants.

Visualization of the Experimental Workflow

Caption: Workflow for the potentiometric determination of stability constants.

Data Presentation: Stability Constants of DMSA-Metal Complexes

The affinity of DMSA for different metal ions varies significantly, which is the basis for its therapeutic selectivity. The stability of these complexes has been investigated for numerous metal ions. While a single comprehensive database is not publicly available in one location, data can be compiled from various authoritative sources, including the NIST Standard Reference Database 46.[4][8][9][10][11] The following table summarizes representative stability constant values for complexes of meso-DMSA with key toxic and essential divalent metal ions.

| Metal Ion | Complex Species | Log Stability Constant (log β) | Comments and Conditions | Reference |

| Toxic Metals | ||||

| Lead (Pb²⁺) | PbL | ~18 | High stability, basis for lead chelation therapy. | [12] |

| Mercury (Hg²⁺) | HgL | Very High (>20) | Extremely stable complex, DMSA is a primary treatment. Coordination via two sulfur atoms. | [13] |

| Cadmium (Cd²⁺) | CdL | ~15-17 | Forms a stable complex, though chelation is less effective than for lead or mercury. | [13] |

| Essential Metals | ||||

| Zinc (Zn²⁺) | ZnL | ~15.7 | High stability, indicating potential for zinc depletion during prolonged therapy. | [3] |

| Copper (Cu²⁺) | CuL | ~17 | Very high stability, potential for copper depletion. | [14] |

| Nickel (Ni²⁺) | NiL | ~14 | Moderately stable complex. | [15] |

Note: The exact values of stability constants can vary depending on experimental conditions such as temperature and ionic strength. The values presented are for comparative purposes.

The data clearly illustrates that DMSA forms highly stable complexes with toxic heavy metals like lead and mercury. However, its high affinity for essential metals like zinc and copper is also evident. This underscores the clinical reality that prolonged DMSA therapy can disrupt the homeostasis of essential trace elements, often requiring patient monitoring and potential supplementation.

Clinical and Pharmaceutical Implications

The thermodynamic stability constants are not merely academic values; they are critical predictors of a chelating agent's in vivo behavior.

-

Efficacy: A high log β value for a toxic metal like lead (Pb²⁺) indicates that DMSA can effectively compete for and bind the metal, even when the metal is present at low concentrations or sequestered in tissues.

-

Selectivity: By comparing the log β values, one can predict the selectivity of DMSA. For example, the extremely high stability of the Hg-DMSA complex suggests it will be highly effective at removing mercury.[13]

-

Safety and Side Effects: The high stability of the Zn-DMSA and Cu-DMSA complexes predicts a potential side effect: the depletion of these essential nutrients.[3][14] This knowledge allows clinicians to anticipate and manage this risk during treatment.

-

Drug Development: For scientists developing new chelating agents, the goal is often to maximize the stability constant for a target toxic metal while simultaneously minimizing the constants for essential metals. This involves designing ligands with donor atoms and structural conformations that are sterically and electronically complementary to the target metal ion.

Visualization of the Chelation Principle

Caption: DMSA chelating a metal ion via its sulfur and oxygen donor atoms.

Conclusion

The thermodynamic stability constant is the single most important parameter for quantifying the metal-binding affinity of a chelating agent like DMSA. Its rigorous determination, primarily through potentiometric titration, provides invaluable data for the fields of medicine and drug development. This data not only explains the profound efficacy of DMSA in treating heavy metal poisoning but also highlights the crucial need to consider its interactions with essential metals for safe clinical application. For researchers, these constants serve as the benchmark against which new and more selective chelating agents will be designed and evaluated, paving the way for improved therapies for metal intoxication.

References

-

Staníček, R., et al. (2008). Importance of DMSA stability, its consequence for Sn(DMSA)2 complex formation and relevance to 99m Tc-DMSA radipharmacs preparation. Journal of Radioanalytical and Nuclear Chemistry. [Link]

-

National Institute of Standards and Technology. (2004). NIST Critically Selected Stability Constants of Metal Complexes Database (SRD 46). [Link]

-

Kreżel, A., & Bal, W. (2017). Molar absorption coefficients and stability constants of Zincon metal complexes for determination of metal ions and bioinorganic applications. Journal of Inorganic Biochemistry. [Link]

-

Štěpánek, L., et al. (2018). DMSA and its complexes with radioisotopes: Review. ResearchGate. [Link]

-

Varadwaj, A., et al. (2020). Stability Constants of Metal Complexes in Solution. IntechOpen. [Link]

-

Rivera, M., et al. (1989). Comparison of rac- and meso-2,3-dimercaptosuccinic acids for chelation of mercury and cadmium using chemical speciation models. PubMed. [Link]

-

Burgess, D. R. (2004). NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. National Institute of Standards and Technology. [Link]

-

Zelazowski, A. J. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. PubMed Central. [Link]

-

Hatada, N. (2023). Stability Constant Explorer. GitHub. [Link]

-

Rao, G. N., et al. (2017). Speciation study of Mercaptosuccinic acid complexes of Pb(II), Cd(II) and Hg(II) in Acetonitrile-water mixtures. Neliti. [Link]

-

Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. MDPI. [Link]

-

Pal, S., et al. (2020). Combating Essential Metal Toxicity: Key Information from Optical Spectroscopy. ACS Omega. [Link]

-

National Institute of Standards and Technology. (2013). NIST46. [Link]

-

Liu, Y., et al. (2022). Comparison Studies on Several Ligands Used in Determination of Cd(II) in Rice by Flame Atomic Absorption Spectrometry after Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction. MDPI. [Link]

-

Halli, M. B., et al. (1996). Formation Constants of Cadmium-, Copper-, Mercury-, Magnesium-, Nickel- and Zinc(n) with 4-(1-Naphthaledene)hydrazinobenzofuro[3,2-d]- pyrimidine. Zenodo. [Link]

-

Zhang, L., et al. (2024). Clinical characteristics, management, and outcomes of diseases caused by mercury overexposure: a systematic review of case reports and case series. Frontiers in Public Health. [Link]

-

O'Connor, D., et al. (2021). NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. [Link]

-

Miller, A. L. (1998). Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble treatment for heavy metal toxicity. PubMed. [Link]

-

Kanth, V. R., et al. (2015). Varying values for formation constants of successive cadmium(II) (a)... ResearchGate. [Link]

Sources

- 1. Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble treatment for heavy metal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nist.gov [nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. media.neliti.com [media.neliti.com]

- 7. researchgate.net [researchgate.net]

- 8. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]

- 9. catalog.data.gov [catalog.data.gov]

- 10. Stability Constant Explorer - Database of Stability Constants of Metal Complexes - Stability Constant Explorer [n-hatada.github.io]

- 11. NIST46 | NIST [nist.gov]

- 12. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of rac- and meso-2,3-dimercaptosuccinic acids for chelation of mercury and cadmium using chemical speciation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molar absorption coefficients and stability constants of Zincon metal complexes for determination of metal ions and bioinorganic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. zenodo.org [zenodo.org]

Solubility Properties of Sodium Dimercaptosuccinate in Various Aqueous Buffers: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dimercaptosuccinate, the salt form of meso-2,3-dimercaptosuccinic acid (DMSA or succimer), is a critical chelating agent for the treatment of heavy metal poisoning.[1][2][3][4] Its efficacy and formulation development are intrinsically linked to its behavior in aqueous environments. This technical guide provides an in-depth analysis of the solubility properties of sodium dimercaptosuccinate, focusing on its behavior in various aqueous buffer systems. We will explore the fundamental physicochemical principles governing its solubility, the profound impact of pH and buffer composition, and provide validated, field-proven protocols for its empirical determination and quantification.

Introduction: The Physicochemical Landscape of Dimercaptosuccinic Acid (DMSA)

Dimercaptosuccinic acid (DMSA) is an organosulfur compound featuring two carboxylic acid and two thiol groups.[1] The therapeutically utilized form is the meso-diastereomer, a white crystalline solid with a characteristic mercaptan odor.[1][5] While often referred to as "water-soluble," this description is relative; its free acid form, meso-DMSA, is more accurately described as sparingly or slightly soluble in aqueous solutions.[6][7] This limited intrinsic solubility presents a significant challenge in the development of parenteral formulations and underscores the importance of understanding how to modulate it.

The key to manipulating DMSA's solubility lies in its acidic functional groups. As a polyprotic acid, its ionization state is highly dependent on the pH of the surrounding medium. The conversion to its salt form, sodium dimercaptosuccinate, by deprotonation of its carboxylic acid groups dramatically enhances its aqueous solubility. This guide will focus on the practical implications of this pH-dependent behavior in buffered systems relevant to pharmaceutical research.

Core Physicochemical Properties

A foundational understanding of DMSA's properties is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | (2R,3S)-rel-2,3-dimercapto-butanedioic acid | [6] |

| Synonyms | DMSA, Succimer, Chemet® | [1][2][6] |

| Molecular Formula | C₄H₆O₄S₂ | [1][5] |

| Molecular Weight | 182.2 g/mol | [1][2][5] |

| Appearance | White crystalline solid | [2][5][8] |

| pKa Values | Carboxylic groups: ~2.40, ~3.46Thiol groups: ~9.44, ~11.82 | [8][9] |

Note on pKa Values: DMSA possesses four ionizable protons. The two lower pKa values correspond to the dicarboxylic acid groups, while the two higher values correspond to the dithiol groups. The significant difference in these values is the primary driver of the pH-solubility profile.

The Central Role of pH in DMSA Solubility

The solubility of DMSA is fundamentally governed by the Henderson-Hasselbalch equation. Its solubility is minimal at a pH below its first pKa (~2.4) where the molecule is predominantly in its neutral, un-ionized form. As the pH of the aqueous medium increases, the functional groups sequentially deprotonate.

-

pH > pKa₁ & pKa₂: The carboxylic acid groups ionize to form carboxylates (-COO⁻).

-

pH > pKa₃ & pKa₄: The thiol groups ionize to form thiolates (-S⁻).

Each ionization event increases the molecule's polarity, thereby enhancing its interaction with water and leading to a significant increase in solubility. The fully ionized species, the dimercaptosuccinate tetra-anion, exhibits the highest aqueous solubility. This relationship is critical for formulation scientists aiming to develop stable, concentrated aqueous solutions.

Caption: Ionization states of DMSA as a function of pH.

Impact of Buffer Systems on Solubility

While pH is the primary determinant, the choice of buffer species can also influence the measured solubility of DMSA through effects on ionic strength and specific ion interactions. Common buffers used in pharmaceutical development include phosphate, acetate, and citrate.

-

Phosphate Buffers (e.g., PBS): Widely used for their physiological relevance (pH ~7.4). A reported solubility for meso-DMSA in a 1:8 DMSO:PBS (pH 7.2) solution is approximately 0.11 mg/mL, highlighting its low solubility even at physiological pH without a co-solvent.[6]

-

Acetate Buffers: Typically used for pH ranges between 3.8 and 5.8. In this range, DMSA would be partially ionized (mono- and di-anionic forms), leading to solubility that is higher than in highly acidic media but lower than at neutral or alkaline pH.

-

Citrate Buffers: Useful over a pH range of approximately 3.0 to 6.2. Similar to acetate, the resulting solubility will be intermediate and highly dependent on the specific pH setpoint.

Authoritative Insight: When designing solubility studies, it is crucial to select buffers with pKa values close to the target pH to ensure adequate buffer capacity. The ionic strength of the buffer should also be controlled and reported, as high salt concentrations can either increase ("salting-in") or decrease ("salting-out") the solubility of a compound. For DMSA, an ionizable molecule, a moderate increase in ionic strength is generally expected to increase solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This section details a robust, self-validating protocol for determining the equilibrium solubility of sodium dimercaptosuccinate, adapted from WHO and FDA guidelines for Biopharmaceutics Classification System (BCS) studies.[10][11]

Objective

To determine the equilibrium solubility of DMSA in various aqueous buffers (phosphate, acetate, citrate) across a physiologically relevant pH range (e.g., pH 4.0, 5.5, 7.4).

Materials & Reagents

-

meso-2,3-Dimercaptosuccinic acid (purity >98%)

-

Sodium Hydroxide (for conversion to sodium salt in situ or for pH adjustment)

-

Potassium Phosphate Monobasic, Sodium Phosphate Dibasic

-

Sodium Acetate, Acetic Acid

-

Citric Acid, Sodium Citrate

-

High-purity water (e.g., distilled, deionized)[12]

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker/incubator (set to 37 ± 1 °C)[10]

-

Microcentrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV system

Workflow Diagram

Caption: Experimental workflow for shake-flask solubility determination.

Step-by-Step Methodology

-

Buffer Preparation: Prepare a series of buffers (e.g., 50 mM Phosphate pH 7.4, 50 mM Acetate pH 5.5, 50 mM Citrate pH 4.0).[13][14] Accurately measure the final pH of each buffer solution after preparation.

-

Addition of Solute: Add an excess amount of solid DMSA to a known volume of each buffer solution in a sealed container (e.g., glass vial). "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

-

Expert Tip: The goal is to create a saturated solution. A good starting point is to add at least 10 mg of DMSA per mL of buffer.

-

-

Equilibration: Place the vials in a shaker-incubator set to 37 ± 1 °C. Agitate continuously. Collect samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[10] Equilibrium is established when the measured concentration plateaus between sequential time points (e.g., <10% variation).[10]

-

Sample Separation: Withdraw an aliquot of the suspension. Immediately separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Filter through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Trustworthiness Check: It is vital to perform this step quickly and at temperature to prevent precipitation of the supersaturated solution upon cooling.[10]

-

-

Dilution and Analysis: Immediately dilute a known volume of the clear supernatant with the mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. An example method is provided below.

Analytical Method: HPLC-UV for DMSA Quantification

-

Column: C18, 4.6 x 150 mm, 5 µm[15]

-

Mobile Phase: Isocratic elution with a buffer such as 20 mM potassium dihydrogen phosphate (pH adjusted to ~3.0 with phosphoric acid) and Methanol (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min[15]

-

Detection Wavelength: 220 nm[15]

-

Injection Volume: 20 µL

-

Quantification: Use a standard curve prepared with known concentrations of DMSA in the same diluent as the samples. The linear range for a similar method has been established between 14.0-112.0 µg/mL.[15]

Expected Results and Data Interpretation

The experimental data should be compiled into a clear, comparative table. The expected trend is a marked increase in DMSA solubility as the pH of the buffer increases.

Table 1: Illustrative Solubility Data for DMSA at 37 °C

| Buffer System (50 mM) | pH | Expected Equilibrium Solubility (mg/mL) | Predominant Ionic Species |

| Citrate Buffer | 4.0 | Low-to-Moderate (e.g., 0.5 - 2.0) | Mono-anion / Di-anion |

| Acetate Buffer | 5.5 | Moderate (e.g., 2.0 - 5.0) | Di-anion |

| Phosphate Buffer | 7.4 | High (e.g., >10) | Di-anion |

| Alkaline Buffer (e.g., Borate) | 9.0 | Very High (e.g., >50) | Di-anion / Tri-anion |

Interpretation: The results directly inform formulation strategies. For instance, to achieve a high concentration for an injectable formulation, a buffer system maintaining a pH of 7.4 or higher would be necessary. Conversely, when considering oral administration, the low solubility in the acidic environment of the stomach (pH 1-3) must be taken into account, as it will affect the dissolution rate.

Conclusion and Formulation Insights

The aqueous solubility of sodium dimercaptosuccinate is not a fixed value but a dynamic property exquisitely sensitive to the pH of its environment. Its character as a polyprotic acid means that its solubility can be modulated over several orders of magnitude across the pharmaceutical pH range. A thorough understanding and empirical characterization of its pH-solubility profile in relevant buffer systems are not merely academic exercises; they are prerequisites for successful drug development. By employing robust methodologies like the shake-flask protocol and validated analytical techniques, researchers can generate the high-quality data needed to design stable, effective, and bioavailable formulations of this vital chelating agent.

References

-

Lead chelates of meso- and racemic-dimercaptosuccinic acid. PubMed. [Link]

-

Chemical Structure and Physical Properties of DMSA. Xi'an Lyphar Biotech Co., Ltd. [Link]

-

Dimercaptosuccinic acid (succimer; DMSA) in inorganic lead poisoning | Request PDF. ResearchGate. [Link]

-

The Importance of Solubility for New Drug Molecules. Rephine. [Link]

-

Succimer - Wikipedia. Wikipedia. [Link]

-

Succimer | C4H6O4S2 | CID 2724354. PubChem, National Institutes of Health. [Link]

-

Clinical characteristics, management, and outcomes of diseases caused by mercury overexposure: a systematic review of case reports and case series. Frontiers. [Link]

-

DL- And Meso-Dimercaptosuccinic Acid: In Vitro and in Vivo Studies With Sodium Arsenite. PubMed. [Link]

-

Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble treatment for heavy metal toxicity. PubMed. [Link]

-

Anti-lewisite activity and stability of meso-dimercaptosuccinic acid and 2,3-dimercapto-1-propanesulfonic acid. PubMed. [Link]

-

Proposal for a harmonized guideline on biopharmaceutics classification system-based biowaivers. World Health Organization (WHO). [Link]

-

Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. ResearchGate. [Link]

-

Determination of Related Substances in Dimercaptosuccinic Acid by HPLC. China Pharmacy. [Link]

-

Succimer (oral route) - Side effects & dosage. Mayo Clinic. [Link]

-

Preparing Buffer Solutions. Shimadzu. [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration (FDA). [Link]

-

Determination of 2,3-dimercaptosuccinic acid in mice blood and tissues by HPLC with fluorescence detection. PubMed. [Link]

-

Succimer oral capsule. Cleveland Clinic. [Link]

-

pKa Data Compiled by R. Williams. [Link]

-

Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]

-

CHEMET® (succimer) Capsule 100 mg. U.S. Food and Drug Administration (FDA). [Link]

-

Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (NCBI). [Link]

-

<1236> Solubility Measurements. USP-NF. [Link]

- Method for preparing buffer solutions for in vitro drug solubility testing.

-

A Guide to HPLC and LC-MS Buffer Selection. Waters. [Link]

-

Gas chromatographic analysis of urinary dimercaptosuccinic acid. PubMed. [Link]

-

Dimercaptosuccinic Acid | C4H6O4S2 | CID 9354. PubChem, National Institutes of Health. [Link]

Sources

- 1. Succimer - Wikipedia [en.wikipedia.org]

- 2. Succimer | C4H6O4S2 | CID 2724354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Succimer (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Lead chelates of meso- and racemic-dimercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Structure and Physical Properties of DMSA Factory Sell Top Quality [biolyphar.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. who.int [who.int]

- 11. fda.gov [fda.gov]

- 12. CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing, packaging for preparing buffer solutions, and kits for clinical state testing - Google Patents [patents.google.com]

- 13. Preparing Buffer Solutions : Shimadzu (Nederland) [shimadzu.nl]

- 14. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 15. Determination of Related Substances in Dimercaptosuccinic Acid by HPLC [journal11.magtechjournal.com]

Thermodynamic and Mechanistic Characterization of DMSA Metal Chelation: Pb(II), Hg(II), and As(III)

Executive Summary

Meso-2,3-dimercaptosuccinic acid (DMSA) , or succimer, represents the clinical gold standard for the treatment of heavy metal toxicity, specifically for lead (Pb), mercury (Hg), and arsenic (As). Its efficacy is grounded in the Pearson Hard and Soft Acids and Bases (HSAB) theory, where the "soft" sulfur (thiol) donors of DMSA form highly stable covalent bonds with "soft" metal ions.

This technical guide dissects the binding thermodynamics, coordination geometries, and experimental validation protocols for DMSA. Unlike simple sequestering agents, DMSA exhibits complex, metal-specific stoichiometry—forming stable chelates with Pb and As, while generating unique polynuclear structures with Hg.

Chemical Architecture & Coordination Potential

DMSA possesses four ionizable protons: two from carboxylic acid groups (

-

Physiological Relevance: At physiological pH (7.4), the carboxyl groups are fully deprotonated (

), promoting water solubility and renal excretion. The thiol groups ( -

Stereochemistry: The meso isomer is preferred over the racemic form due to superior water solubility and a lower toxicity profile, minimizing off-target depletion of essential minerals like zinc.

Visualization: DMSA Chelation Pathways

The following diagram illustrates the differential coordination modes for Pb, As, and Hg.

Figure 1: Differential coordination pathways for DMSA with Lead, Arsenic, and Mercury.[1] Note the distinct structural outcomes: chelate rings for Pb/As vs. polynuclear bridging for Hg.

Quantitative Binding Affinity & Thermodynamics

The stability of metal-ligand complexes is quantified by the cumulative stability constant (

Comparative Stability Data

| Metal Ion | Predominant Species | Coordination Geometry | Stability Constant ( | Mechanism Note |

| Lead (Pb²⁺) | Distorted geometry (O, S donors) | 10.13 | Involves carboxylate oxygen and thiol sulfur participation. | |

| Arsenic (As³⁺) | Pyramidal / Ring (S, S donors) | 9.20 | Forms a stable 5-membered ring with two thiol sulfurs. | |

| Mercury (Hg²⁺) | Linear (S-Hg-S) | > 20 (Est.) | Does not form simple monomeric chelates; forms extremely stable binuclear/polynuclear bridges. | |

| Zinc (Zn²⁺) | Tetrahedral | ~ 13.5 | Lower affinity relative to Hg, allowing selectivity. |

Technical Insight: While the

for As(III) (9.2) appears lower than Pb(II) (10.13), the effective binding in vivo is driven by the high affinity of As(III) for the deprotonated thiolate anions, which is favored in the reducing environment of the cell. The Hg-DMSA constant is difficult to quantify as a single scalar due to the formation of complex polymers (), but the Hg-S bond is thermodynamically one of the strongest metal-ligand interactions known.

Experimental Methodologies for Affinity Determination

To replicate or validate these binding constants, researchers must employ rigorous protocols. The Potentiometric Titration method (Irving-Rossotti) is the industry standard for determining stability constants.

Protocol 1: Potentiometric Determination (Irving-Rossotti Method)

Objective: Determine the proton-ligand and metal-ligand stability constants.

Reagents:

-

Ligand Solution: 1.0 mM meso-DMSA in double-distilled water.

-

Metal Solution: 1.0 mM metal nitrate/chloride standard (

, etc.). -

Ionic Strength Adjuster: 0.1 M

or -

Titrant: 0.1 M Carbonate-free NaOH (standardized).

Workflow:

-

Calibration: Calibrate the pH meter (glass electrode) using standard buffers (pH 4.0, 7.0, 10.0). Determine the acid error of the electrode if working in mixed solvents.

-

Acid Titration: Titrate the mineral acid alone (HClO4) to establish the baseline.

-

Ligand Titration: Titrate acid + DMSA to determine ligand

values. -

Complex Titration: Titrate acid + DMSA + Metal Ion (1:1 and 1:2 ratios).

-

Data Analysis: Plot pH vs. Volume of NaOH. Calculate

(average number of protons attached to ligand) and -

Calculation: Use the Bjerrum half-integral method or computational software (e.g., HYPERQUAD) to solve for

.

Protocol 2: Voltammetric Determination (BiB-RDE)

For metals like As(III) where hydrolysis interferes with potentiometry, Anodic Stripping Voltammetry using a Bismuth-Bulk Rotating Disk Electrode (BiB-RDE) is preferred.

Workflow:

-

Setup: Three-electrode cell (BiB-RDE working, Pt counter, Ag/AgCl reference).

-

Titration: Add aliquots of DMSA to a solution containing the metal ion in acetate buffer.

-

Measurement: Measure the peak current (

) of the metal oxidation signal. -

Analysis: The decrease in free metal peak current corresponds to complex formation. Plot

vs. [Ligand] to determine stoichiometry and

Mechanistic Deep Dive

Lead (Pb) Chelation

Lead is an intermediate acid that can bond with both oxygen and sulfur. DMSA chelates Pb(II) primarily through one thiol sulfur and one carboxyl oxygen, or potentially two sulfurs depending on pH. The formation of the

Mercury (Hg) Chelation

Mercury(II) is the prototypical "soft" acid. It has an overwhelming affinity for sulfur. Unlike Pb, Hg(II) prefers a coordination number of 2 (linear).

-

The Polymer Effect: DMSA does not simply "clamp" Hg in a ring. Instead, the two thiol groups of DMSA often bridge two different Hg ions, forming chains (

). -

Clinical Consequence: This polynuclear complex is stable but requires an excess of DMSA to ensure the complexes remain soluble and small enough for renal filtration. Insufficient DMSA can theoretically lead to redistribution if the complexes are too large or hydrophobic.

Arsenic (As) Chelation

Arsenic(III) binds avidly to vicinal dithiols (thiols on adjacent carbons). DMSA provides exactly this geometry.

-

Ring Formation: The As(III) ion binds to both sulfur atoms of DMSA, ejecting two protons and forming a stable 5-membered heterocyclic ring. This ring structure is chemically robust and prevents arsenic from binding to the critical sulfhydryl groups of cellular enzymes (e.g., pyruvate dehydrogenase).

References

-

Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. Journal of Advances in Medicine and Medical Research. (2014).

-

Study of the Complexation of Pb(II) with meso-2,3-Dimercaptosuccinic Acid (DMSA) and 2,3-Dimercapto-1-propanesulfonic acid (DMPS) Using a Bismuth-Bulk Rotating Disk Electrode. Electroanalysis.

-

Mercury Binding to the Chelation Therapy Agents DMSA and DMPS. Stanford Synchrotron Radiation Lightsource / Chemical Research in Toxicology.

-

NIST Critically Selected Stability Constants of Metal Complexes Database. National Institute of Standards and Technology (NIST).

-

Complex formation constants of thiol-containing chelating agents.

Sources

Technical Guide: In Vitro Cytotoxicity Profiles of Sodium Dimercaptosuccinate (Na-DMS)

Executive Summary

Sodium Dimercaptosuccinate (Na-DMS), the sodium salt of meso-2,3-dimercaptosuccinic acid (DMSA/Succimer), represents a cornerstone in heavy metal chelation therapy. Unlike its lipophilic predecessors (e.g., BAL), Na-DMS is hydrophilic and exhibits a favorable safety profile. However, in the context of drug development and in vitro toxicology, Na-DMS presents a unique "Reductive Stress Paradox." While therapeutically protective, high concentrations of this dithiol can induce cytotoxicity in cell culture not through direct organelle damage, but via auto-oxidation-driven Reactive Oxygen Species (ROS) generation and disruption of cellular redox homeostasis.

This guide provides a rigorous technical framework for evaluating the cytotoxicity of Na-DMS, focusing on the selection of physiologically relevant cell lines (HepG2, HEK293) and the mitigation of experimental artifacts common to thiol-based compounds.

Pharmacological Context & Mechanism of Action

To interpret cytotoxicity data correctly, one must understand the compound's chemical behavior. Na-DMS contains two sulfhydryl (-SH) groups.

-

Therapeutic Mechanism: The -SH groups act as soft bases, forming stable, water-soluble heterocyclic complexes with soft acid metals (Pb, As, Hg), which are then excreted renally.

-

The Toxicity Paradox (In Vitro): In cell culture media, free thiols are unstable. They undergo transition metal-catalyzed auto-oxidation, generating superoxide anions (

). This can lead to false-positive cytotoxicity signals in assays like MTT or WST-1, where the "toxicity" is actually an artifact of media chemistry rather than intracellular lethality.

Key Insight for Researchers: When analyzing IC50 values for Na-DMS, distinguish between intrinsic toxicity (cellular damage) and media-induced oxidative stress.

Experimental Design: Cell Line Selection

The choice of cell line must mirror the pharmacokinetics of Na-DMS: oral absorption, hepatic metabolism to mixed disulfides, and renal excretion.

| Cell Line | Tissue Origin | Rationale for Selection | Key Biomarkers to Monitor |

| HepG2 | Liver (Hepatocellular carcinoma) | Mimics first-pass metabolism. Na-DMS is metabolized here to cysteine-DMSA mixed disulfides. | GST activity, GSH/GSSG ratio, Lipid Peroxidation (MDA). |

| HEK293 | Kidney (Embryonic) | Primary Target Organ. DMSA concentrates in the kidney for excretion. Most relevant for safety profiling. | Caspase-3 activation, Mitochondrial Membrane Potential ( |

| Caco-2 | Intestine (Epithelial) | Models oral absorption and intestinal barrier integrity. | TEER (Transepithelial Electrical Resistance), Tight junction proteins. |

Standard Operating Procedure: Na-DMS Cytotoxicity Assay

Pillar of Trustworthiness: This protocol incorporates steps specifically designed to prevent thiol auto-oxidation, ensuring data validity.

Reagents

-

Na-DMS (High purity >98%)

-

DMEM (High Glucose) without Phenol Red (to avoid interference with colorimetric endpoints)

-

Chelated FBS (to prevent media metals from reacting with Na-DMS)

-

CCK-8 or MTT Reagent

Protocol Steps

-

Seeding: Seed HepG2 or HEK293 cells at

cells/well in 96-well plates. Incubate for 24h to reach 70-80% confluence. -

Stock Preparation (CRITICAL):

-

Dissolve Na-DMS in degassed PBS or media immediately prior to use.

-

Technical Note: Do not store dissolved Na-DMS. Thiol oxidation begins within minutes.

-

Adjust pH to 7.4. Na-DMS is alkaline; failure to neutralize will cause pH-induced cytotoxicity.

-

-

Treatment:

-

Replace media with fresh media containing Na-DMS serial dilutions (Range: 0.1 mM to 10 mM).

-

Include a "Vehicle Control" and a "Positive Control" (e.g., Triton X-100 or Cisplatin).

-

-

Incubation: Incubate for 24h or 48h at 37°C, 5% CO2.

-

Readout:

-

Wash cells 2x with PBS to remove extracellular Na-DMS (which can reduce MTT tetrazolium directly, causing false viability signals).

-

Add viability reagent (CCK-8/MTT) and read absorbance.

-

Cytotoxicity Profiles & Data Interpretation[1][2][3][4][5][6]

The following data represents synthesized cytotoxicity profiles based on established toxicological ranges for DMSA/Na-DMS in literature. Unlike chemotherapeutics (toxic at

Table 1: Comparative IC50 Values (Representative)

| Cell Line | IC50 (24h) | Toxicity Classification | Physiological Context |

| HEK293 | > 2 - 5 mM | Low | Kidney cells tolerate high loads, essential for renal clearance. Toxicity appears only at massive saturation. |

| HepG2 | > 5 - 8 mM | Very Low | Hepatocytes rapidly metabolize free thiols, buffering potential reductive stress. |

| Caco-2 | ~ 10 mM | Non-Toxic | High tolerance reflects the barrier function of the intestinal lining. |

Interpretation:

-

IC50 < 1 mM: Indicates potential off-target toxicity or contamination.

-

Plateau Effect: You may observe a "viability plateau" where increasing dose does not kill cells, indicating the drug is cytostatic rather than cytotoxic.

Mechanistic Pathways of Toxicity[5]

To understand how high-dose Na-DMS affects cells, we must visualize the "Reductive Stress" pathway. Excess thiols can paradoxically increase ROS by overwhelming the cell's disulfide reduction machinery (like Thioredoxin).

Diagram 1: The Thiol-Mediated Reductive Stress Pathway

Figure 1: Mechanistic pathway of high-dose Na-DMS toxicity. Note the dual contribution of auto-oxidation and redox imbalance leading to mitochondrial dysfunction.

Diagram 2: Experimental Workflow for Validated Cytotoxicity

Figure 2: Step-by-step workflow emphasizing the critical wash step to prevent false-positive viability readings.

Risk Mitigation in Drug Development

When developing Na-DMS formulations or combination therapies:

-

Formulation Stability: Use antioxidants (e.g., Ascorbic acid) in the formulation to prevent DMSA from oxidizing to the inactive disulfide form before it reaches the patient.

-

Renal Monitoring: Since HEK293 data suggests sensitivity at high doses, clinical protocols must include monitoring of Glomerular Filtration Rate (GFR) and urinary markers (e.g.,

2-microglobulin). -

Interference Check: Always run a "cell-free" control in your cytotoxicity assays. Add Na-DMS + MTT reagent without cells. If it turns purple, your drug is chemically reducing the dye, and you must switch to an ATP-based assay (e.g., CellTiter-Glo).

References

-

Graziano, J. H. (1986). Role of 2,3-dimercaptosuccinic acid in the treatment of heavy metal poisoning.[2] Med Toxicol, 1(3), 155-162.

-

Bradberry, S., & Vale, A. (2009). Dimercaptosuccinic acid. Clinical Toxicology, 47(7), 617-642.

-

Miller, A. L. (1998). Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble chelating agent. Alternative Medicine Review, 3(3), 199-207.

-

Hultberg, B., et al. (2006). Interaction of thiol-containing compounds with cell culture media. Toxicology in Vitro, 20(2), 248-253.

-

Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745–2788.

Sources

Preparation and quality control of Tc-99m sodium dimercaptosuccinate injection

Application Note: Technical Guide to Tc-99m Sodium Dimercaptosuccinate (Succimer) Injection

Introduction & Clinical Utility

Tc-99m Sodium Dimercaptosuccinate (DMSA), also known as Tc-99m Succimer , is the "gold standard" radiopharmaceutical for static renal cortical imaging. Unlike dynamic agents (e.g., Tc-99m MAG3 or DTPA) that evaluate flow, Tc-99m DMSA binds irreversibly to the renal parenchyma, allowing for high-resolution imaging of renal morphology.

Primary Clinical Indications:

-

Detection of renal scarring (pyelonephritis).[1]

-

Quantification of differential renal function (Split Function).[1]

-

Detection of ectopic renal tissue.

Chemical Distinction (Critical):

-

Tc(III)-DMSA (Renal Agent): Formed at low pH (~2.5). This is the standard "Injection" discussed here.

-

Tc(V)-DMSA (Tumor Agent): Formed at alkaline pH (~8.0). Used for medullary thyroid carcinoma. This protocol focuses exclusively on the Tc(III) renal agent.

Scientific Mechanism: The "Megalin" Pathway

The efficacy of Tc-99m DMSA relies on a specific receptor-mediated uptake mechanism in the renal proximal tubules.[2]

-

Circulation: Upon injection, ~90% of Tc-99m DMSA binds to plasma proteins, specifically

-microglobulin . -

Filtration & Uptake: The protein-bound complex undergoes glomerular filtration.

-

Retention: It is reabsorbed into the Proximal Convoluted Tubule (PCT) via the Megalin/Cubilin endocytic receptor system. Once intracellular, the Tc-DMSA complex dissociates from the protein and binds to cytoplasmic sulfhydryl (-SH) groups, ensuring prolonged retention (>6 hours).

Protocol: Preparation and Radiolabeling

This protocol describes the reconstitution of a lyophilized "Cold Kit" with Sodium Pertechnetate (Tc-99m).

Reagents & Equipment:

-

Lyophilized DMSA Kit (typically: 1.0 mg DMSA, 0.42 mg SnCl₂, 50 mg Inositol).[3]

-

Tc-99m Sodium Pertechnetate eluate (Oxidant-free).

-

Shielding (Lead/Tungsten syringe shields and vial shields).

-

Nitrogen gas (optional, if kit headspace requires purging).

Activity Limits:

-

Max Activity: 1.48 GBq (40 mCi).

-

Volume: 1 – 6 mL.

Step-by-Step Procedure:

-

Aseptic Setup: Place the DMSA kit vial in a lead shield. Swab the rubber septum with 70% isopropyl alcohol and allow it to dry.

-

Elution: Obtain fresh Tc-99m eluate from a Mo-99/Tc-99m generator.

-

Note: Use eluate <2 hours old to minimize the buildup of Tc-99 (carrier) and peroxides, which can oxidize the Stannous (Sn²⁺) reducing agent.

-

-

Injection: Aseptically inject the required activity (e.g., 20–40 mCi) into the vial.

-

Pressure Balance: Withdraw an equal volume of gas from the headspace to prevent over-pressurization.

-

-

Dissolution: Gently swirl the vial for 30 seconds to dissolve the lyophilized pellet. Do not shake vigorously to avoid foaming or oxidation.

-

Incubation: Allow the reaction to proceed at Room Temperature (20–25°C) for 10–15 minutes .

-

Inspection: Visually inspect the solution behind lead glass.[8] It should be clear and colorless. Particulates indicate precipitation or hydrolysis.

-

Storage: Use within 4 hours. Store at room temperature.

Quality Control: The "Self-Validating" System

Standard Requirement: Radiochemical Purity (RCP) > 85% (USP) or > 95% (Good Practice).

Unlike other Tc-99m agents (like MDP or DTPA), Tc-99m DMSA requires a specific chromatographic system because the complex does not migrate in standard saline solvents.

The Challenge of DMSA QC

-

Standard Method (MEK + Saline): Fails for DMSA. In saline, Tc-DMSA (III) often remains at the origin (Rf=0) alongside Hydrolyzed Reduced Tc (HR-Tc), making it impossible to distinguish the two.

-

Correct Method: Use the USP Single-Strip Method or a validated specific solvent system.

Protocol: USP Method (n-Butanol/HCl)

This system separates all three components on a single strip.

-

Stationary Phase: ITLC-SA (Silicic Acid) or Silica Gel (ITLC-SG).

-

Mobile Phase: n-Butanol saturated with 0.3N HCl.[7]

-

Preparation: Mix 50 mL n-Butanol and 50 mL 0.3N HCl. Shake, let phases separate, and use the top organic layer .

-

Procedure:

-

Mark an ITLC strip at Origin (1 cm) and Front (10 cm) .

-

Spot 1-2 µL of the preparation at the Origin.

-

Develop in the Mobile Phase until the solvent reaches the Front.[9][10]

-

Cut the strip into three sections (or scan with a radio-TLC scanner).

Interpretation (Rf Values):

| Component | Rf Value | Location on Strip |

| Hydrolyzed Reduced Tc (HR-Tc) | 0.0 – 0.15 | Origin (Bottom) |

| Tc-99m DMSA (The Drug) | 0.45 – 0.70 | Middle |

| Free Pertechnetate (TcO₄⁻) | 0.80 – 1.0 | Solvent Front (Top) |

Calculation:

Rapid Daily Check (Limited Utility)

For a quick check of only Free TcO₄⁻ (e.g., suspecting oxidation), use ITLC-SG + MEK .

-

Free TcO₄⁻: Migrates to Front (Rf = 1.0).

-

Tc-DMSA + HR-Tc: Remain at Origin (Rf = 0.0).

-

Warning: This method cannot detect HR-Tc impurities. A low Free Tc result does not guarantee a high RCP if HR-Tc is high.

Visualization: QC Logic & Workflow

The following diagram illustrates the USP chromatographic separation logic, essential for distinguishing the renal agent from impurities.

Figure 1: Separation logic for Tc-99m DMSA using the USP reference method (n-Butanol/HCl).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Free TcO₄⁻ (>5%) | Oxidation: Air introduced during reconstitution or old generator eluate. | Use fresh eluate (<2 hrs). Do not inject air into the vial. Ensure N₂ purge if compounding manually. |

| High HR-Tc (>5%) | Hydrolysis: pH shift or excess Al³⁺ in eluate. | Check eluate Al³⁺ (<10 µg/mL). Ensure incubation time was sufficient (10 mins). |

| Liver Uptake (Clinical) | Colloid Formation: High HR-Tc levels. | Reject batch if HR-Tc is high. HR-Tc is taken up by the RES (Liver/Spleen), obscuring renal ROI. |

| Thyroid Uptake | Free TcO₄⁻: Oxidation. | Reject batch. Free Tc mimics Iodine and localizes in the thyroid/stomach. |

References

-

USP Monograph. (2023). Technetium Tc 99m Succimer Injection. United States Pharmacopeia. Link

-

European Association of Nuclear Medicine (EANM). (2009). Guidelines on 99mTc-DMSA Scintigraphy in Children. Link

-

Boudreau, R. et al. (1992). Mechanism of Renal Uptake of Tc-99m DMSA. Journal of Nuclear Medicine. Link

-

FDA Prescribing Information. (2021). DMSA Kit for the Preparation of Technetium Tc 99m Succimer Injection. Link

- Saha, G. B. (2018). Fundamentals of Nuclear Pharmacy. Springer. (Standard Textbook for QC Methods).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DMSAKit for the Preparation of Technetium Tc99m Succimer Injection [dailymed.nlm.nih.gov]

- 4. Renal Uptake of 99mTc-Dimercaptosuccinic Acid Is Dependent on Normal Proximal Tubule Receptor–Mediated Endocytosis | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. Renal uptake of 99mTc-dimercaptosuccinic acid is dependent on normal proximal tubule receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential uptake of Tc-99m DMSA and Tc-99m EC in renal tubular disorders: Report of two cases and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. cdn.ymaws.com [cdn.ymaws.com]

- 10. cdn.ymaws.com [cdn.ymaws.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Sodium Dimercaptosuccinate (DMSA) in Human Plasma

This Application Note is structured as a high-level technical guide for analytical chemists and researchers in pharmacokinetic (PK) and toxicological studies. It synthesizes established thiol-analysis principles with specific adaptations for Sodium Dimercaptosuccinate (DMSA).

Abstract & Methodological Strategy

Sodium Dimercaptosuccinate (DMSA) is a dithiol chelating agent used for the treatment of heavy metal toxicity (Pb, Hg, As). Quantifying DMSA in plasma presents two significant bioanalytical challenges:

-

Lack of Chromophore: DMSA does not possess a strong UV-absorbing group, making standard UV-Vis detection insensitive and non-selective.

-

High Reactivity & Instability: The free thiol (-SH) groups rapidly oxidize in plasma to form mixed disulfides with cysteine, glutathione, and albumin.

Strategic Solution: To accurately measure Total DMSA (the standard pharmacokinetic parameter), this protocol utilizes a Reduction-Derivatization workflow.

-

Reduction: We employ TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT or

-mercaptoethanol. TCEP is odorless, stable, and crucially, does not contain a thiol group, preventing competition during the subsequent derivatization step. -

Derivatization: We utilize Monobromobimane (mBBr) . This reagent reacts specifically with thiols to yield highly fluorescent, stable thioether derivatives. Since DMSA is a dithiol, it forms a bis-bimane adduct, providing dual fluorophores for enhanced sensitivity.

Experimental Workflow Diagram

The following diagram illustrates the critical path for sample processing, highlighting the "Reduction-First" strategy to recover protein-bound DMSA.

Figure 1: Step-by-step workflow for the extraction and derivatization of Total DMSA from plasma.

Protocol 1: Sample Preparation (Reduction & Derivatization)

Safety Note: Handle all biological samples as biohazards. mBBr is light-sensitive; perform derivatization in amber tubes or low-light conditions.

Reagents Required[1][2][3][4][5][6][7]

-

TCEP Solution: 100 mM Tris(2-carboxyethyl)phosphine hydrochloride in water (Prepare fresh).

-

mBBr Reagent: 25 mM Monobromobimane in acetonitrile (Protect from light).

-

Buffer: 0.2 M Borate buffer (pH 8.5) containing 2 mM EDTA (EDTA prevents metal-catalyzed oxidation).

-

Precipitation Agent: 1 M Perchloric Acid (PCA) or Acetonitrile.

Step-by-Step Procedure

-

Thawing: Thaw plasma samples on ice.

-

Reduction (Critical):

-

Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of TCEP solution (100 mM).

-

Vortex and incubate at room temperature for 20 minutes .

-

Mechanism: TCEP breaks disulfide bonds between DMSA and plasma proteins (Albumin-S-S-DMSA), releasing free DMSA.

-

-

Protein Precipitation:

-

Add 100 µL of Acetonitrile (or 1M PCA).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

-

Derivatization:

-

Transfer 100 µL of the clear supernatant to a fresh amber vial.

-

Add 150 µL of Borate Buffer (pH 8.5). Note: Check pH; optimal reaction requires pH > 8.0.

-

Add 50 µL of mBBr reagent.

-

Incubate in the dark at room temperature for 15–20 minutes .

-

-

Quenching:

-

Add 20 µL of 10% Acetic Acid or 1 M HCl.

-

Purpose: Lowers pH to stop the reaction and stabilize the fluorescent adduct.

-

-

Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

Protocol 2: HPLC-FLD Analysis Conditions

This method uses a reversed-phase gradient to separate the highly polar DMSA-bimane derivative from endogenous thiol derivatives (Cysteine-bimane, Glutathione-bimane).

Instrumentation

-

System: HPLC with Quaternary Pump and Fluorescence Detector (FLD).

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2) or Waters Symmetry C18), 150 x 4.6 mm, 5 µm particle size.

-

Temperature: 25°C (Controlled).

Chromatographic Parameters

| Parameter | Setting | Notes |

| Mobile Phase A | 0.1% Formic Acid or 50 mM Ammonium Acetate (pH 3.5) | Low pH suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier. |

| Flow Rate | 1.0 mL/min | Standard backpressure. |

| Injection Volume | 10 - 20 µL | Depends on sensitivity needs. |

| Excitation Wavelength | 390 nm | Max absorption of bimane ring. |

| Emission Wavelength | 480 nm | Max fluorescence emission. |

Gradient Profile[8]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Injection / Hold |

| 15.0 | 60 | 40 | Linear Gradient |

| 16.0 | 10 | 90 | Wash |

| 18.0 | 10 | 90 | Wash Hold |

| 18.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End Run |

Method Validation & Performance Criteria

To ensure Trustworthiness and Self-Validation , the method must meet the following criteria based on FDA Bioanalytical Method Validation Guidelines.

Specificity & Selectivity

-

Challenge: Endogenous thiols (Cysteine, Homocysteine, Glutathione) will also derivatize.

-

Validation: Inject blank plasma derivatized with mBBr. Ensure the DMSA peak (typically eluting after GSH due to the two hydrophobic bimane groups) is resolved (Resolution

) from the Glutathione-bimane peak.

Linearity & Sensitivity

-

Range: 0.1 µg/mL to 50 µg/mL (Typical therapeutic range).

-

LLOQ (Lower Limit of Quantification): Target

50 ng/mL. -

Curve: Weighted linear regression (

).

Stability (Critical for Thiols)

-

Auto-sampler Stability: The bimane derivative is generally stable for 24 hours at 4°C in the dark.

-

Freeze-Thaw: DMSA in plasma is unstable. Samples should be processed immediately or stored at -80°C. Recommendation: Add TCEP before freezing if long-term storage is required, though validation of this specific storage step is necessary.

Alternative Method: Electrochemical Detection (ECD)[9]

For laboratories lacking fluorescence capabilities, HPLC-ECD is a viable, high-sensitivity alternative.

-

Principle: Direct oxidation of the thiol group on a glassy carbon electrode.

-

Advantages: No derivatization required; very high sensitivity.[1]

-

Disadvantages: Electrode fouling (passivation) by plasma proteins; requires frequent cleaning/polishing.

-

Conditions:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Incomplete reduction of disulfides. | Increase TCEP concentration or incubation time. Ensure pH is >8.0 during derivatization step. |

| Interfering Peaks | Endogenous thiols co-eluting. | Adjust gradient slope (make it shallower). Change pH of Mobile Phase A. |

| High Background | Excess unreacted mBBr. | mBBr hydrolyzes to fluorescent products. Ensure adequate separation of the "Reagent Front" from the analyte. |

| Peak Tailing | Metal interaction. | Add EDTA to the mobile phase and sample buffer to chelate trace metals that interact with thiols. |

References

-

Maiorino, R. M., et al. (1991). "Determination of 2,3-dimercaptosuccinic acid (DMSA) in plasma by HPLC with electrochemical detection." Journal of Analytical Toxicology. Link (Foundational method for ECD).

-

Newton, G. L., et al. (1981). "Analysis of biological thiols: derivatization with monobromobimane and separation by reverse-phase high-performance liquid chromatography." Analytical Biochemistry. Link (The gold-standard protocol for mBBr derivatization).

- Aposhian, H. V., et al. (1989). "Vitamin C, glutathione, and the toxicity of DMSA." Toxicology and Applied Pharmacology. (Discusses DMSA-thiol interactions).

-

FDA Bioanalytical Method Validation Guidance for Industry. (2018). Link (Regulatory grounding for validation steps).

Sources

Application Note: Synthesis of meso-2,3-Dimercaptosuccinic Acid (DMSA) via the Sodium Thiosulfate (Bunte Salt) Pathway

Executive Summary

This application note details the synthesis of meso-2,3-dimercaptosuccinic acid (DMSA) utilizing sodium thiosulfate (Bunte salt methodology). Unlike traditional routes employing thioacetic acid or acetyl chloride/sodium hydrosulfide—which are plagued by noxious odors and complex handling requirements—the sodium thiosulfate route offers a more robust, "odor-controlled" bench protocol suitable for scale-up.

The core chemical transformation involves the Michael addition of sodium thiosulfate to acetylenedicarboxylic acid (ADCA) to form a bis-Bunte salt intermediate, followed by acid hydrolysis. This guide focuses on the critical process parameters (CPPs) required to favor the therapeutically active meso-isomer (mp 196–198°C) over the less desirable racemic (

Scientific Background & Mechanism[1][2][3]

Clinical & Stereochemical Context

DMSA is a cornerstone chelation therapy agent (brand name Succimer) for heavy metal toxicity (Pb, Hg, As). Its efficacy is stereodependent.[1] The meso form is preferred over the racemic mixture because it is sparingly soluble in acidic media (facilitating purification) and exhibits a superior toxicity profile in vivo compared to the

Reaction Mechanism: The Bunte Salt Pathway

The synthesis proceeds via a nucleophilic attack of the thiosulfate anion (

-

Addition: Thiosulfate adds to the alkyne, creating a succinic acid derivative with two thiosulfate groups (Bunte salt).

-

Hydrolysis: Under strong acidic conditions, the sulfonate groups are cleaved, liberating the free thiol (-SH) groups.

-

Stereoselectivity: The geometry of the addition and subsequent hydrolysis conditions favor the formation of the meso isomer, which precipitates out of solution due to its lower aqueous solubility compared to the racemic form.

Figure 1: Reaction pathway from Acetylenedicarboxylic Acid and Sodium Thiosulfate to meso-DMSA.

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| Acetylenedicarboxylic Acid (ADCA) | >98% | Substrate |

| Sodium Thiosulfate Pentahydrate | ACS Reagent | Thiol Source (Nucleophile) |

| Sulfuric Acid ( | Conc. (98%) | Hydrolysis Catalyst |

| Ethanol (95% or Absolute) | HPLC Grade | Washing/Recrystallization |

| Sodium Hydroxide (NaOH) | Pellets/Soln | pH Adjustment (Optional) |

| Nitrogen Gas | UHP | Inert Atmosphere (Critical) |

Equipment

-

3-Neck Round Bottom Flask (500 mL or 1 L)

-

Reflux Condenser with Gas Trap (for

evolution) -

Mechanical Stirrer (Magnetic stirring is insufficient for the slurry phase)

-

Vacuum Filtration Setup (Buchner funnel)

-

Inert Gas Manifold (Schlenk line or balloon)

Experimental Protocol

Phase 1: Formation of the Bunte Salt Intermediate

Objective: Complete conversion of the alkyne to the bis-thiosulfate derivative.

-

Dissolution: In a 500 mL 3-neck flask equipped with a mechanical stirrer, dissolve 0.1 mol (11.4 g) of Acetylenedicarboxylic Acid (ADCA) in 60 mL of deionized water.

-

Note: The reaction is exothermic; cool to 15–20°C if ambient temperature is high.

-

-

Thiosulfate Addition: Prepare a solution of 0.24 mol (59.6 g) Sodium Thiosulfate Pentahydrate in 80 mL water. Add this dropwise to the ADCA solution over 30 minutes.

-

Observation: The solution may turn slightly yellow. Ensure vigorous stirring.

-

-

Reaction: Stir the mixture at room temperature (25°C) for 1 hour.

-

Checkpoint: The disappearance of the ADCA triple bond can be monitored via IR (disappearance of peak at ~2200 cm⁻¹) if PAT (Process Analytical Technology) is available.

-

Phase 2: Acid Hydrolysis & Cleavage

Objective: Convert the Bunte salt to free thiol groups and remove the sulfate/sulfite byproducts.

-

Acidification: Carefully add 30 mL of concentrated

to the reaction mixture.-

Safety Alert: This step is highly exothermic. Add acid slowly. Significant evolution of Sulfur Dioxide (

) gas will occur. Perform in a fume hood.

-

-

Hydrolysis: Heat the mixture to reflux (approx. 90–100°C) for 45–60 minutes.

-

Cooling & Crystallization: Remove heat and allow the flask to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 2 hours.

-

Critical Step: Slow cooling promotes the growth of pure meso crystals while keeping the racemic isomers and impurities in the supernatant.

-

Phase 3: Isolation and Purification

Objective: Isolate high-purity meso-DMSA.

-

Filtration: Filter the white crystalline precipitate using a Buchner funnel.

-

Washing:

-

Wash the cake with 2 x 20 mL ice-cold water (removes inorganic salts).

-

Wash with 1 x 20 mL cold ethanol (removes organic impurities and aids drying).

-

-

Recrystallization (Optional for Pharma Grade):

-

Dissolve the crude solid in minimum boiling water (or 5%

followed by re-acidification). -

Filter while hot (if using water) to remove insoluble debris.

-

Cool to crystallize.

-

-

Drying: Dry the product under vacuum at 40°C for 12 hours. Avoid high temperatures (>60°C) to prevent anhydride formation or oxidation.

Quality Control & Validation

Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | White crystalline powder |

| Melting Point | Capillary | 196–198°C (Dec) |

| Assay (Titration) | Iodometric | >98.0% |

| Solubility | Water | Sparingly soluble (meso) vs Soluble (dl) |

| IR Spectrum | FTIR | -SH stretch at 2560 cm⁻¹ |

Distinguishing Isomers

The meso and racemic forms are most easily distinguished by Melting Point and Solubility.

-

Meso: MP ~196-198°C; Low water solubility.

-

Racemic (dl): MP ~127-129°C; High water solubility.

-

Validation: If the melting point is depressed (e.g., 180°C), the product likely contains trapped racemic isomer. Recrystallize from water.

Process Workflow Diagram

Figure 2: Step-by-step operational workflow for DMSA synthesis.

Troubleshooting & Optimization

"Rotten Egg" Odor Control

While the thiosulfate route is cleaner than thioacetic acid, hydrolysis still releases sulfur compounds.

-

Solution: Vent the reflux condenser into a scrubber containing 10% NaOH or bleach solution to neutralize volatile sulfur species and

.

Low Yield

-

Cause: Incomplete hydrolysis or loss of product during filtration (due to solubility).

-

Solution: Ensure the reflux time is sufficient (1 hour). When filtering, ensure the water is ice-cold . If yield is still low, concentrate the mother liquor to half volume and chill again to recover a second crop (though this may contain more racemic material).

Oxidation (Disulfide Formation)

DMSA oxidizes to form polymeric disulfides in air.

-

Solution: Perform the hydrolysis and cooling steps under a nitrogen blanket. Store the final dry powder in a desiccator protected from light.

References

-

Gerecke, M., Friedheim, E. A., & Brossi, A. (1962). Zur Kenntnis der 2, 3-Dimercapto-bernsteinsäure. Helvetica Chimica Acta, 44(3), 955-960.

-

Aposhian, H. V. (1983). DMSA and DMPS-water soluble antidotes for heavy metal poisoning. Annual Review of Pharmacology and Toxicology, 23(1), 193-215.

-

McNeil-PPC, Inc. (1994). Method for the preparation of low odor 2,3-dimercaptosuccinic acid.[4] U.S. Patent 5,292,943.[4]

-

Vertex Pharmaceuticals. Process for the preparation of 2,3-dimercaptosuccinic acid.[4] Canadian Patent CA1216306A.

Sources

- 1. DL- and meso-dimercaptosuccinic acid: in vitro and in vivo studies with sodium arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble treatment for heavy metal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5292943A - Method for the preparation of low odor 2,3-dimercaptosuccinic acid - Google Patents [patents.google.com]

Application Note: DMSA as a Stabilizing Capping Agent for Magnetic Nanoparticles

[1][2]

Executive Summary

Sodium dimercaptosuccinate (DMSA) is a premier capping agent for converting hydrophobic, thermally decomposed iron oxide nanoparticles into hydrophilic, biocompatible colloids. Unlike simple polymer coatings, DMSA forms a rigid, cross-linked disulfide "cage" around the nanoparticle core. This unique mechanism provides exceptional colloidal stability against physiological salinity and pH changes, while retaining free thiol (-SH) and carboxyl (-COOH) groups for further bioconjugation (e.g., antibodies, peptides).

This guide details the Ligand Exchange Protocol , the industry "gold standard" for producing clinical-grade MNPs for MRI contrast and drug delivery.

Mechanism of Action: The "Disulfide Cage"

Understanding how DMSA binds is critical for troubleshooting. DMSA is a dithiol with two carboxylic acid groups.

-

Anchoring: The carboxylate groups (

) coordinate strongly to the iron cations ( -

Stabilization (The Cage): At basic pH (~10), the thiol groups (-SH) on adjacent DMSA molecules oxidize to form intermolecular disulfide bonds (S-S) . This creates a cross-linked shell around the particle, preventing desorption of the ligand.

-

Surface Charge: The remaining unbound carboxyl groups deprotonate at physiological pH, imparting a high negative Zeta potential (

to

Diagram 1: DMSA Functionalization Pathway

Caption: Logical workflow of converting hydrophobic Oleic Acid-MNPs to hydrophilic DMSA-MNPs via ligand exchange and oxidative cross-linking.

Protocol: High-Stability Ligand Exchange

Objective: Transfer 10 mg of Oleic Acid-coated Iron Oxide MNPs (OA-MNPs) from Toluene to Water using DMSA.

Reagents Required[1][3][4][5][6]

-

Precursor: Oleic Acid-coated MNPs (in Toluene or Chloroform, ~5 mg Fe/mL).

-

Ligand: DMSA (Meso-2,3-dimercaptosuccinic acid), 98%.

-

Solvents: DMSO (Dimethyl sulfoxide), Toluene, Ethanol, DI Water (degassed).

Step-by-Step Methodology

Phase 1: Mixing and Exchange

-

Prepare DMSA Solution: Dissolve 50 mg of DMSA in 10 mL of DMSO .

-

Note: DMSA is not soluble in toluene; DMSO acts as a co-solvent bridging the hydrophobic and hydrophilic phases.

-

-

Combine: Add 2 mL of OA-MNP stock (in Toluene) dropwise to the DMSA/DMSO solution under vigorous stirring.

-

Sonicate: Sonicate the mixture for 30 minutes (bath sonicator) to disrupt aggregates and facilitate ligand penetration.

-

Incubate: Stir the mixture at room temperature for 24–48 hours .

-

Observation: The particles should eventually precipitate or settle as the oleic acid is displaced.

-

Phase 2: Purification and Alkalinization (Critical)

-

Precipitation: Add 20 mL of Ethanol to the mixture and centrifuge at 10,000 rpm for 15 minutes . Discard the supernatant (contains displaced oleic acid and excess DMSA).

-

Wash: Resuspend the pellet in Ethanol, sonicate briefly, and centrifuge again. Repeat 2x.

-

Redispersion & Oxidation: Resuspend the final pellet in 10 mL of DI Water .

-

Alkalinization: Adjust the pH to 10.0 using 1M NaOH.

-

Why? This deprotonates the thiol groups, accelerating the formation of the disulfide cage.

-

Action: Bubble air or stir open to air for 4–6 hours . The oxygen in the air drives the thiol oxidation (

).

-

Phase 3: Final Conditioning

-

Neutralization: Adjust pH back to 7.4 (physiological pH) using dilute HCl.

-

Dialysis: Dialyze the suspension (12-14 kDa cutoff) against DI water for 24 hours to remove salts and trace unreacted DMSA.

-

Sterilization: Pass through a 0.22 µm syringe filter.

Characterization & Quality Control

A successful coating must be validated using the following metrics.

| Technique | Parameter | Expected Result (Success) | Failure Mode (Red Flag) |

| DLS | Hydrodynamic Size | 20–50 nm (monodisperse) | >100 nm (Aggregation) |

| Zeta Potential | Surface Charge | -35 mV to -50 mV (at pH 7) | -10 mV to 0 mV (Incomplete coating) |

| FTIR | Surface Chemistry | Peaks at 1620 cm⁻¹ (COO⁻), 2500 cm⁻¹ (S-H weak) | Strong 2800-2900 cm⁻¹ (Residual Oleic Acid) |